3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one
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Overview
Description
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one is an organic compound with a complex structure that includes a dimethylamino group, a propylphenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one typically involves a multi-step process. One common method includes the alkylation of 4-propylphenylacetonitrile with dimethylamine under basic conditions, followed by reduction and subsequent oxidation to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the propylphenyl group contributes to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the propyl group, resulting in different chemical and biological properties.
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
Uniqueness
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one is unique due to the presence of the propyl group, which enhances its hydrophobic interactions and potentially alters its biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-propylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVYRFZWBJBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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